molecular formula C8H15BrO2 B3056077 6-bromohexyl Acetate CAS No. 68797-94-4

6-bromohexyl Acetate

Cat. No. B3056077
Key on ui cas rn: 68797-94-4
M. Wt: 223.11 g/mol
InChI Key: IMSPZLCTPSXORJ-UHFFFAOYSA-N
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Patent
US08129552B2

Procedure details

20.1 g (0.16 mol) of DMAP were added to 297.4 g (1.64 mol) of 6-bromo-1-hexanol in 1500 ml of THF. A solution of 184.4 g (1.81 mol) of acetic anhydride in 300 ml of THF was added dropwise in such a way that the reaction temperature did not exceed 30° C. After completion of the addition, the mixture was stirred for a further 30 minutes. The reaction mixture was mixed with 500 ml of diisopropyl ether and extracted successively with 700 ml each of water, 2× saturated NaHCO3 solution and water. After drying over sodium sulfate, the solvent was removed in vacuo. 352.8 g (1.58 mol, 96%) of 6-bromohexyl acetate were obtained.
Quantity
184.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
297.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[C:9](OC(=O)C)(=[O:11])[CH3:10].C(OC(C)C)(C)C>CN(C1C=CN=CC=1)C.C1COCC1>[C:9]([O:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Br:1])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
184.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
297.4 g
Type
reactant
Smiles
BrCCCCCCO
Name
Quantity
20.1 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
1500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
ADDITION
Type
ADDITION
Details
After completion of the addition
EXTRACTION
Type
EXTRACTION
Details
extracted successively with 700 ml each of water, 2× saturated NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OCCCCCCBr
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.58 mol
AMOUNT: MASS 352.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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